physicochemical properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
physicochemical properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid moiety and a methoxy-substituted amide group. This structure makes it a valuable building block in medicinal chemistry for applications such as covalent inhibitors and in materials science for the development of sensors and polymers. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling optimization of reaction conditions, formulation design, and prediction of its pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound. As direct experimental data is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and provides detailed, field-proven experimental protocols for the determination of its acidity (pKa), lipophilicity (logP), aqueous solubility, and stability. This approach equips researchers with the necessary theoretical framework and practical methodologies to characterize this molecule for their specific applications.
Introduction and Molecular Structure
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid belongs to the versatile class of arylboronic acids. Its structure integrates three key functional components:
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A Phenylboronic Acid Core: The B(OH)₂ group is a Lewis acid capable of forming reversible covalent bonds with diols, a feature famously exploited in sugar sensing and as a covalent warhead in targeted drug therapies. It is also a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
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An Amide Linker: The carbamoyl group (-CONH-) provides structural rigidity and hydrogen bonding capabilities (both donor and acceptor), influencing solubility, melting point, and molecular interactions.
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A 4-Methoxyphenyl Group: The terminal methoxy-substituted phenyl ring impacts the molecule's overall lipophilicity and electronic properties.
A comprehensive characterization of its physicochemical properties is essential for any researcher aiming to utilize this compound, as these parameters govern its behavior from the reaction flask to biological systems.
Chemical Structure:
Predicted Physicochemical Properties
While specific experimental values for the title compound are sparse, we can estimate its properties based on its constituent fragments and related known molecules like (4-carbamoylphenyl)boronic acid and 4-methoxyphenylboronic acid.[1][2] These predictions serve as a crucial starting point for experimental design.
| Property | Predicted Value / Range | Rationale & Influencing Factors |
| Molecular Formula | C₁₄H₁₄BNO₄ | - |
| Molecular Weight | 271.08 g/mol | - |
| pKa | 8.5 - 9.5 | The electron-withdrawing nature of the amide group is expected to make the boronic acid slightly more acidic than unsubstituted phenylboronic acid (pKa ~8.8), but this effect is attenuated by the distance. This value is critical for understanding its charge state at physiological pH.[3] |
| logP | 1.5 - 2.5 | The molecule has both hydrophilic (boronic acid, amide) and lipophilic (two phenyl rings, methoxy group) regions. The overall value suggests moderate lipophilicity, likely favoring cell permeability. |
| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral water due to its crystalline nature and multiple aromatic rings. Solubility is predicted to increase significantly at pH values above its pKa as the anionic boronate is formed.[4] |
| Melting Point | >200 °C | The presence of two aromatic rings and a hydrogen-bonding amide linker suggests a stable crystal lattice requiring significant energy to melt, similar to related structures. |
Core Physicochemical Properties & Experimental Determination
This section delves into the theoretical underpinnings of the most critical physicochemical properties and provides robust, step-by-step protocols for their experimental determination.
Acidity (pKa)
Expertise & Experience: The acidity of the boronic acid group is arguably its most important electronic parameter. It does not act as a Brønsted-Lowry acid (proton donor) but as a Lewis acid, accepting a hydroxide ion from water. This converts the boron from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized boronate anion.[5] The equilibrium between these two forms is pH-dependent and dictates the compound's reactivity, solubility, and interaction with biological targets.[4][5] The pKa is the pH at which the neutral boronic acid and the anionic boronate are present in equal concentrations.
Diagram: Boronic Acid-Boronate Equilibrium
Caption: pH-dependent equilibrium of arylboronic acid.
Trustworthiness - Self-Validating Protocol for pKa Determination (Potentiometric Titration)
This protocol is a gold-standard method for pKa determination.[3][6] Its self-validating nature comes from the precise calibration of the pH electrode with multiple standard buffers and the clear inflection point observed in the titration curve, which directly corresponds to the neutralization event.
Methodology:
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System Preparation: Calibrate a high-quality pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
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Sample Preparation: Accurately weigh approximately 5-10 mg of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid and dissolve it in a known volume (e.g., 50 mL) of a constant ionic strength solution (e.g., 0.1 M KCl). The KCl minimizes variations in activity coefficients during the titration. Note: If solubility is low, a co-solvent like methanol or DMSO can be used, but the resulting value will be an apparent pKa (pKaapp) specific to that solvent system.
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Titration: Place the solution in a jacketed beaker to maintain constant temperature. Under gentle stirring, add small, precise aliquots (e.g., 0.02 mL) of a standardized, carbonate-free titrant (e.g., 0.05 M NaOH).
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, determine the equivalence point from the peak of the first derivative plot (ΔpH/ΔV vs. V).
Lipophilicity (logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[7] It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and high metabolic turnover. The Shake-Flask method, while laborious, remains the most reliable experimental technique as it measures the partitioning at equilibrium directly.[7]
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for experimental logP determination.
Trustworthiness - Self-Validating Protocol for logP Determination (Shake-Flask Method)
This protocol's reliability stems from ensuring both liquid phases are pre-saturated and that the system reaches true equilibrium. Analysis of both phases provides a mass balance check, confirming the integrity of the experiment.
Methodology:
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Phase Preparation: Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions). Saturate this buffer with n-octanol by stirring them together overnight and then separating. Similarly, saturate n-octanol with the buffer. This step is critical to prevent volume changes during the experiment.
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Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the phase in which it is more soluble (likely the pre-saturated n-octanol).
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Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (containing the compound) and the pre-saturated buffer (e.g., 5 mL of each).
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Equilibration: Gently agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning. Avoid vigorous shaking that can cause emulsions.
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Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.[8]
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Calculation: The partition coefficient, P, is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. The logP is the base-10 logarithm of this value: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[7]
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability. For ionizable compounds like boronic acids, solubility is highly dependent on pH.[4] Below the pKa, the neutral, often highly crystalline form dominates, leading to low solubility. Above the pKa, the compound converts to the more polar (and thus more soluble) anionic boronate. A common pitfall in measuring the solubility of boronic acids is their tendency to dehydrate and form cyclic anhydrides known as boroxines, which can have different solubility profiles.[9][10] The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.
Diagram: pH-Dependent Solubility Profile Logic
Caption: Impact of pH on the solubility of a boronic acid.
Trustworthiness - Self-Validating Protocol for Thermodynamic Solubility Determination
This method ensures that a true equilibrium between the solid state and the solution is achieved. The validation comes from approaching equilibrium from two directions (supersaturation and undersaturation) and confirming that both yield the same final concentration. For simplicity, the undersaturation method is described here.
Methodology:
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System Setup: Prepare a series of buffered solutions covering a range of pH values (e.g., pH 2, 5, 7.4, 9, 10).
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Slurry Preparation: Add an excess amount of the solid compound to each buffered solution in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Alternatively, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear supernatant or filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
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Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature. Plotting solubility versus pH will generate a valuable pH-solubility profile.
Chemical Stability
Expertise & Experience: Arylboronic acids are susceptible to two primary degradation pathways: boroxine formation (reversible dehydration) and protodeboronation (irreversible cleavage of the C-B bond).[5] Protodeboronation is often the more critical pathway as it results in the formation of an inactive des-boro compound. This process is highly pH-dependent and can be accelerated under both acidic and basic conditions.[5] Assessing stability across a range of pH values and temperatures is therefore crucial for determining appropriate storage and handling conditions.
Methodology for Preliminary Stability Assessment:
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Solution Preparation: Prepare stock solutions of the compound in buffers of varying pH (e.g., pH 3, 7, 9) at a known concentration (e.g., 0.5 mg/mL).
-
Incubation: Aliquot the solutions into sealed vials and store them under different conditions:
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Refrigerated (2-8 °C)
-
Room Temperature (25 °C)
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Accelerated (40 °C)
-
-
Time Points: At specified time points (e.g., t=0, 24h, 48h, 1 week), remove a vial from each condition.
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Analysis: Analyze the samples immediately by HPLC-UV. The HPLC method should be capable of separating the parent compound from potential degradants.
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Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This provides a clear picture of the compound's stability profile.
Summary and Future Directions
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a compound of significant interest due to its versatile chemical functionalities. This guide has outlined the theoretical basis for its key physicochemical properties and provided detailed, actionable protocols for their experimental determination. The predictions suggest a moderately lipophilic, crystalline solid with pH-dependent solubility and an acidic pKa in the physiological range.
Experimental validation of these properties using the described methods is a critical next step for any research program. Future work should also include solid-state characterization (e.g., via X-ray powder diffraction and differential scanning calorimetry) to identify potential polymorphs, which can have distinct solubility and stability profiles. For drug development applications, assessing the kinetics of diol binding and compatibility with common pharmaceutical excipients will be essential for successful formulation.
References
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
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Watanabe, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. ACS Publications. Available at: [Link]
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Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. MDPI. Available at: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]
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(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem, NIH. Available at: [Link]
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Available at: [Link]
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Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
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4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369. PubChem, NIH. Available at: [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
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4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994. PubChem, NIH. Available at: [Link]
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pKa measurement. University of Strathclyde. Available at: [Link]
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LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]
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(4-Carbamoylphenyl)boronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. PubMed Central. Available at: [Link]
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